molecular formula C8H11BrCl2N2O2 B13656933 (2S)-2-Amino-3-(5-bromopyridin-2-YL)propanoic acid dihydrochloride

(2S)-2-Amino-3-(5-bromopyridin-2-YL)propanoic acid dihydrochloride

Cat. No.: B13656933
M. Wt: 317.99 g/mol
InChI Key: DNPOMLJMPCRNTI-UHFFFAOYSA-N
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Description

(2S)-2-amino-3-(5-bromopyridin-2-yl)propanoic acid;dihydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a bromopyridine moiety attached to the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoic acid typically involves the bromination of 2-aminopyridine to form 2-amino-5-bromopyridine. This intermediate is then coupled with a suitable amino acid derivative under controlled conditions to yield the desired product. The reaction conditions often involve the use of acetic acid as a solvent and bromine as the brominating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(5-bromopyridin-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, sulfuric acid for nitration, and sodium hydroxide for neutralization . The reactions are typically carried out under controlled temperatures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives and quaternary ammonium compounds, which are of significant interest in synthetic chemistry .

Scientific Research Applications

(2S)-2-amino-3-(5-bromopyridin-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function and activity. The compound may also act as an inhibitor or modulator of specific enzymes and receptors, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-amino-3-(5-bromopyridin-2-yl)propanoic acid is unique due to its specific amino acid backbone coupled with a bromopyridine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H11BrCl2N2O2

Molecular Weight

317.99 g/mol

IUPAC Name

2-amino-3-(5-bromopyridin-2-yl)propanoic acid;dihydrochloride

InChI

InChI=1S/C8H9BrN2O2.2ClH/c9-5-1-2-6(11-4-5)3-7(10)8(12)13;;/h1-2,4,7H,3,10H2,(H,12,13);2*1H

InChI Key

DNPOMLJMPCRNTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)CC(C(=O)O)N.Cl.Cl

Origin of Product

United States

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